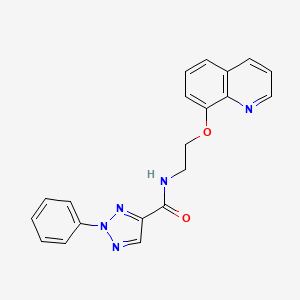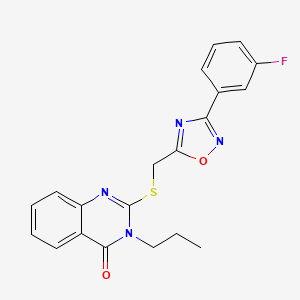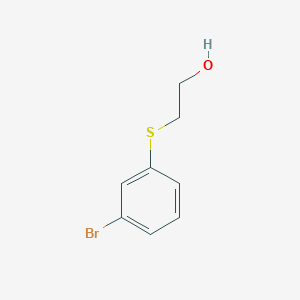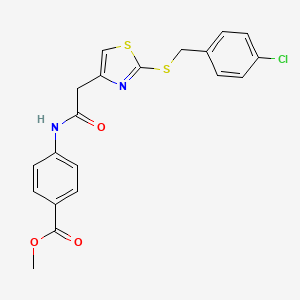
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide" is an intricate organic compound notable for its applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, known for its importance in pharmaceuticals due to its ability to act as a versatile pharmacophore, enhancing drug solubility and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the strategic construction of its key structural motifs, often beginning with commercially available starting materials. One common method includes:
Formation of Tetrahydroquinoline Core: : The 1,2,3,4-tetrahydroquinoline core can be synthesized through a Povarov reaction, where aniline and aldehyde are condensed in the presence of a dienophile under acidic conditions.
Introduction of Ethylsulfonyl Group: : The ethylsulfonyl moiety can be introduced via sulfonation, involving the reaction of the tetrahydroquinoline intermediate with ethylsulfonyl chloride in the presence of a base like pyridine.
Attachment of Propylbenzenesulfonamide: : The final step often involves the coupling of the intermediate with 4-propylbenzenesulfonamide using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.
Industrial Production Methods: For industrial-scale production, these synthetic routes are typically optimized for efficiency and yield. Automated flow reactors might be utilized to ensure precise control over reaction conditions and scaling up the production.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction can lead to the removal of the sulfonyl group or the reduction of the quinoline ring.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzene ring and the quinoline moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents like halides, nitrates, and organolithium compounds in the presence of catalysts or under specific pH conditions.
Major Products: The products vary based on the reactions but typically include sulfone derivatives (oxidation), dihydroquinoline analogs (reduction), and various substituted sulfonamides (substitution).
科学研究应用
In Chemistry
Used as a precursor in the synthesis of other complex organic molecules.
Serves as a model compound for studying sulfonamide reactivity and stability.
In Biology and Medicine
Its sulfonamide group makes it a potential candidate in designing drugs for various diseases due to its antimicrobial and anti-inflammatory properties.
Research into its potential as a scaffold for developing enzyme inhibitors.
In Industry
Employed in the development of catalysts for chemical reactions.
Its derivatives are used in the manufacturing of dyes and polymers.
作用机制
Molecular Targets and Pathways: The compound's biological activity is primarily due to its sulfonamide group, which can inhibit enzyme activity by mimicking the structure of natural enzyme substrates. This inhibition is often reversible and competitive, affecting various biochemical pathways essential for the survival and proliferation of pathogens.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: : An antibiotic with a similar sulfonamide group, used for bacterial infections.
Sulfasalazine: : An anti-inflammatory drug used for treating rheumatoid arthritis and ulcerative colitis.
Furosemide: : A diuretic that contains a sulfonamide moiety, used in treating edema and hypertension.
Highlighting Its Uniqueness: What sets "N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide" apart is its combination of structural features, providing unique pharmacological properties and chemical reactivity that can be finely tuned for specific applications in drug design and industrial chemistry.
There you go—a detailed dive into this fascinating compound
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-6-16-8-11-19(12-9-16)28(25,26)21-18-10-13-20-17(15-18)7-5-14-22(20)27(23,24)4-2/h8-13,15,21H,3-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUQNIOUDPWSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)

![N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2833550.png)

![3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2833552.png)
![6-(4-Fluorophenyl)-2-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2833553.png)


![(2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2833556.png)


